

# Technical Guide: Sourcing and Utilizing 2,6-Dimethoxypyridine-4-boronic acid

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## Compound of Interest

Compound Name:	2,6-Dimethoxypyridine-4-boronic acid
CAS No.:	1220188-37-3
Cat. No.:	B3033847

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## Executive Summary

**2,6-Dimethoxypyridine-4-boronic acid** (CAS: 1220188-37-3) is a critical heterocyclic building block employed primarily in the synthesis of complex pharmaceutical scaffolds. Unlike its more common 3-isomer, the 4-boronic acid variant offers a unique substitution pattern that allows for the introduction of the 2,6-dimethoxypyridine moiety—a pharmacophore often used to modulate solubility and metabolic stability in kinase inhibitors and GPCR ligands.

This guide provides a comprehensive technical analysis of the commercial landscape, quality control parameters, and optimized synthetic protocols for this compound. It addresses the specific challenges associated with the stability of electron-rich pyridine boronic acids and offers a self-validating workflow for their application in Suzuki-Miyaura cross-coupling reactions.

## Chemical Profile & Identity

Parameter	Specification
IUPAC Name	(2,6-Dimethoxypyridin-4-yl)boronic acid
CAS Number	1220188-37-3
Molecular Formula	C <sub>7</sub> H <sub>10</sub> BNO <sub>4</sub>
Molecular Weight	182.97 g/mol
Appearance	White to off-white solid
Solubility	Soluble in DMSO, MeOH, DMF; sparingly soluble in water
Key Impurities	2,6-Dimethoxypyridine (Protodeboronation), Boroxine trimer (Anhydride)
Storage	2–8°C, Inert Atmosphere (Argon/Nitrogen)

Critical Distinction: Do not confuse with the regioisomer 2,6-Dimethoxypyridine-3-boronic acid (CAS 221006-70-8). The 3-isomer is formed via ortho-lithiation directed by the methoxy group, whereas the 4-isomer typically requires a halogen-metal exchange at the C4 position.

## Commercial Sourcing Landscape

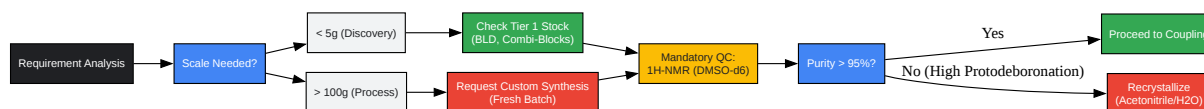
The supply chain for **2,6-Dimethoxypyridine-4-boronic acid** is bifurcated into "Catalog Stock" (Tier 1) and "Synthesis-on-Demand" (Tier 2). Due to the hydrolytic instability of the C-B bond in electron-rich heterocycles, batch-to-batch variability is a significant risk.

## Supplier Tiering Strategy

- Tier 1 (Global Distributors): Companies like BLD Pharm, Enamine, and Combi-Blocks often maintain gram-scale stock. These suppliers typically provide H-NMR and HPLC data.
- Tier 2 (Boutique Synthesis): Firms like Matrix Scientific or Frontier Specialty Chemicals may offer custom synthesis. Use these when multi-kilogram quantities are required, as fresh synthesis minimizes protodeboronation degradation.

## Sourcing Decision Matrix (DOT Visualization)

The following diagram outlines the logical decision process for selecting a supplier grade based on project phase and chemistry requirements.



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Figure 1: Strategic sourcing workflow emphasizing the necessity of incoming QC for boronic acids prone to degradation.

## Quality Control & Validation Protocols

Trustworthiness in chemical sourcing relies on rigorous incoming inspection. For this specific compound, the primary degradation pathway is protodeboronation, yielding 2,6-dimethoxypyridine.

### Analytical Validation

- **<sup>1</sup>H-NMR (DMSO-d<sub>6</sub>):**
  - **Target Signal:** Look for the singlet corresponding to the C3/C5 protons of the pyridine ring. In the boronic acid, this signal is shifted downfield relative to the deboronated impurity.
  - **Impurity Signal:** 2,6-Dimethoxypyridine shows a triplet at C4 and a doublet at C3/C5. If you see a triplet at ~7.6 ppm (C4-H), significant degradation has occurred.
  - **Boroxine Check:** Broad peaks often indicate boroxine (anhydride) formation. This is chemically reversible and acceptable for Suzuki coupling but affects stoichiometry calculations.

### Impurity Profile

- **2,6-Dimethoxypyridine:** Result of hydrolysis/protodeboronation. Action: If >5%, recrystallize.

- 4-Bromo-2,6-dimethoxypyridine: Residual starting material. Action: Fatal for Suzuki coupling (competes with electrophile). Reject batch if >0.5%.

## Synthetic Utility: Optimized Suzuki-Miyaura Protocol

The electronic nature of the 2,6-dimethoxy substituents makes the C4 position electron-rich, potentially slowing down transmetalation. However, the absence of ortho-substituents at C3/C5 minimizes steric hindrance.

### Mechanism & Causality

- Base Selection: Strong bases (NaOH, KOtBu) promote rapid protodeboronation of heterocyclic boronic acids. Weak bases ( $K_3PO_4$ ,  $CS_2CO_3$ ) are required to buffer the system.
- Catalyst Choice: Pd(dppf)Cl<sub>2</sub> or Pd(PPh<sub>3</sub>)<sub>4</sub> are standard. For difficult couplings (e.g., with aryl chlorides), switch to XPhos Pd G2 to facilitate oxidative addition on the partner and rapid transmetalation.

### Standard Operating Procedure (SOP)

Reagents:

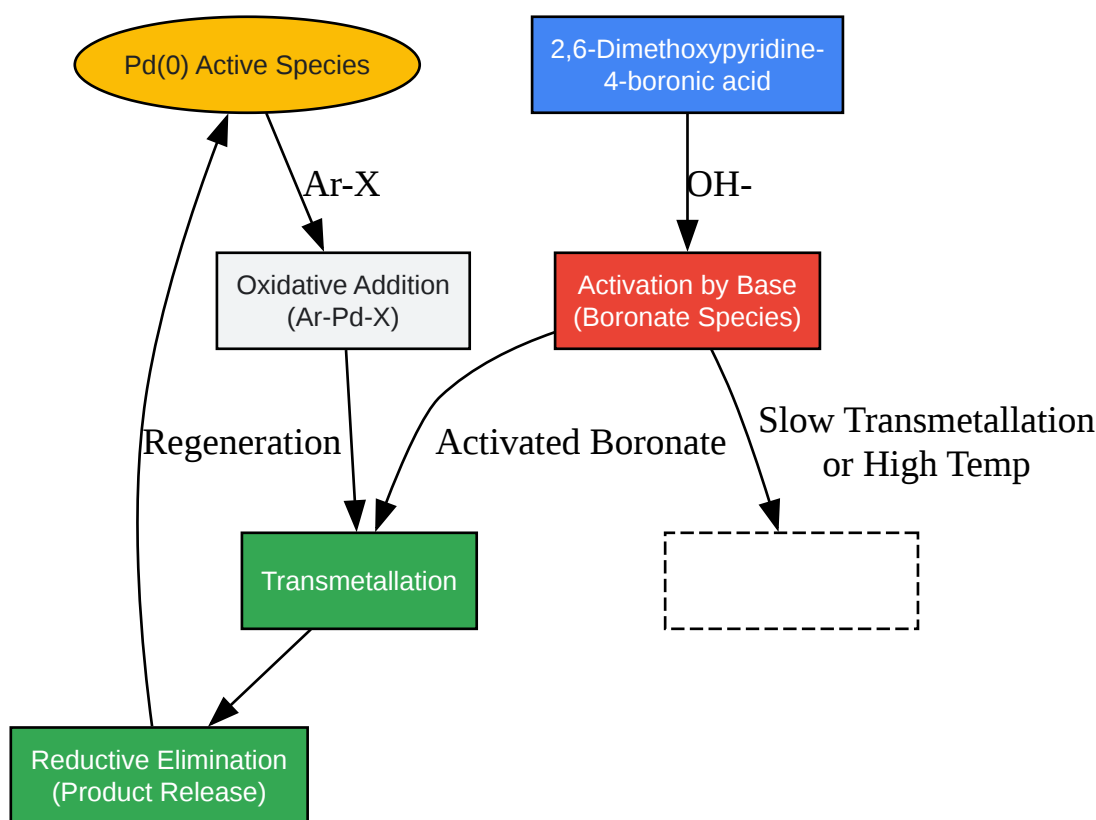
- Aryl Halide (1.0 equiv)
- **2,6-Dimethoxypyridine-4-boronic acid** (1.2–1.5 equiv)
- Catalyst: Pd(dppf)Cl<sub>2</sub>·DCM (0.05 equiv)
- Base:  $K_3PO_4$  (3.0 equiv, 2M aqueous solution)
- Solvent: 1,4-Dioxane (degassed)

Workflow:

- Inerting: Charge reaction vessel with solid reagents. Evacuate and backfill with Argon (3x). Reason: Oxygen promotes homocoupling and catalyst deactivation.
- Solvation: Add degassed 1,4-dioxane and aqueous base.

- Thermal Activation: Heat to 80–90°C. Note: Do not exceed 100°C to minimize thermal deboronation.
- Monitoring: Monitor via LCMS. The boronic acid spot will disappear; check for the appearance of the deboronated byproduct (MW 139) to assess efficiency.

## Reaction Pathway Diagram (DOT)



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Figure 2: Catalytic cycle highlighting the critical activation step where base selection influences the competition between transmetallation and protodeboronation.

## Handling and Stability

- Hygroscopicity: The methoxy groups increase electron density, making the boron center less Lewis acidic than electron-deficient pyridines, but the compound is still prone to hydration.
- Storage: Store at -20°C for long-term storage. If stored at room temperature, re-analyze purity every 30 days.

- Safety: While not acutely toxic, handle as a potential irritant. Avoid contact with strong oxidizing agents.

## References

- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. *Chemical Society Reviews*, 43(1), 412-443. [[Link](#)]
- Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. *Journal of the American Chemical Society*, 138(29), 9145–9157. [[Link](#)]
- Organic Chemistry Portal. (2025). Suzuki Coupling Mechanism and Recent Literature. Retrieved October 26, 2025, from [[Link](#)]
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